Ponesimod consists of a thiazolidin-4-one ring with various substituents. [] Structural analysis of similar compounds reveals that the phenylmethylene group at the C5 position is typically coplanar with the five-membered ring. [] The specific spatial arrangement of atoms in Ponesimod influences its interactions with the S1P1 receptor.
Ponesimod acts as a selective agonist for the S1P1 receptor. [, ] This means it binds to the S1P1 receptor and activates it, mimicking the effects of the natural ligand, sphingosine-1-phosphate (S1P). [] Activation of S1P1 receptors on lymphocytes prevents their egress from lymphoid organs, leading to a decrease in circulating lymphocytes. [, ]
Ponesimod is being investigated for its potential therapeutic benefits in treating autoimmune diseases. [, ] Preclinical studies have demonstrated its efficacy in animal models of:
These findings suggest that Ponesimod's ability to modulate lymphocyte trafficking through S1P1 agonism may have therapeutic potential in inflammatory and autoimmune conditions. []
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2